N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYXGQEEGYFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280105 | |
| Record name | 1-(Phenylsulfonyl)-4-piperidinone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-87-5 | |
| Record name | 1-(Phenylsulfonyl)-4-piperidinone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34259-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)-4-piperidinone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-(phenylsulfonyl)-4-piperidinone with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification methods to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidinone derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound’s oxime group can form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Nitrogen
The piperidin-4-ylidene hydroxylamine scaffold is versatile, with substituent modifications significantly altering physicochemical and biological properties. Key analogs include:
N-[1-(Propan-2-yl)piperidin-4-ylidene]hydroxylamine
- Molecular Formula : C₈H₁₅N₂O
- Molecular Weight : 156.23 g/mol
- Key Differences : The propan-2-yl group is electron-donating, increasing the nitrogen’s nucleophilicity. This compound has lower molecular weight and reduced steric hindrance compared to the benzenesulfonyl analog.
- Applications : Used as a research chemical, though its biological activity remains underexplored.
N-[1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
Quinoline-Based Piperidin-4-ylidene Acetamide Derivatives
- Examples: N-(4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW: 522 g/mol) N-(4-(1-(3-Methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW: 624–689 g/mol)
- Key Differences: These derivatives incorporate quinoline and indole moieties, drastically increasing molecular weight and complexity. They are designed for pharmaceutical applications, likely as kinase inhibitors .
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on N | Purity | Potential Application |
|---|---|---|---|---|---|
| N-[1-(Benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | C₁₁H₁₄N₂O₃S | 254.07 (calculated) | Benzenesulfonyl | N/A | Pharmaceutical intermediate, ligand |
| N-[1-(Propan-2-yl)piperidin-4-ylidene]hydroxylamine | C₈H₁₅N₂O | 156.23 | Propan-2-yl | 95% | Research chemical |
| Quinoline-based acetamide derivative (Example 42) | C₂₆H₂₃ClFN₅O₄ | 522 | Piperidin-4-ylidene | N/A | Kinase inhibitor candidate |
Key Observations :
Solubility : Sulfonyl groups typically decrease solubility in polar solvents, whereas propan-2-yl or benzofuran derivatives may exhibit better lipid solubility .
Biological Activity: Quinoline-based analogs demonstrate higher molecular weights and specificity for biological targets (e.g., kinases), while the hydroxylamine group in the target compound may confer chelating or radical-scavenging properties .
Biological Activity
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, with CAS number 34259-87-5, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzenesulfonyl group and a hydroxylamine moiety. The structure can be represented as follows:
This compound is categorized as a Schiff base, which often exhibits significant biological activity due to its ability to form stable complexes with metal ions and interact with various biological macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related piperidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 15.625 to 125 μM for various bacterial strains, indicating their potential as antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition studies have revealed that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibitors have applications in treating urinary tract infections .
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes:
- Protein Interaction : The phenolic structure allows for hydrogen bonding and hydrophobic interactions with target proteins, potentially altering their conformation and function .
- Antioxidant Activity : Hydroxylamine derivatives are known to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
- Cell Signaling Modulation : Compounds in this class may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound analogs. Here are some key findings:
- Anticancer Potential : Some derivatives show promising anticancer activity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For example, certain analogs demonstrated significant growth inhibition in cancer cell lines such as MCF-7 and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 1 | MCF-7 | 5.85 |
| Analog 2 | A549 | 4.53 |
- Biofilm Inhibition : Studies on biofilm formation indicate that certain derivatives effectively inhibit biofilm development in pathogenic bacteria like Staphylococcus aureus, suggesting their utility in treating chronic infections .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against MRSA strains, reporting an MIC value of 62.5 μM. This suggests that the compound could be a candidate for further development as an antibacterial agent.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal cell death through modulation of oxidative stress pathways.
Q & A
Basic: What are the recommended synthetic routes for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, and how can reaction conditions be optimized?
Answer:
The synthesis of piperidinylidene derivatives typically involves condensation reactions between sulfonylated piperidines and hydroxylamine derivatives. For example, benzenesulfonyl chloride can react with 4-piperidone to form a sulfonylated intermediate, followed by hydroxylamine addition under controlled pH (e.g., using sodium acetate buffer at pH 4.6 to stabilize intermediates) . Optimization includes:
- Temperature control : Refluxing in anhydrous solvents like dichloromethane or propionic anhydride to minimize side reactions .
- Catalyst use : Lewis acids (e.g., MgSO₄) to enhance imine formation efficiency .
- Purification : Column chromatography or recrystallization from 2-propanol for high-purity yields .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidinylidene backbone and sulfonyl group integration (e.g., aromatic protons at δ 7.24–7.40 ppm, piperidine methylene signals at δ 2.29–2.78 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅N₂O₃S) and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities in the piperidinylidene moiety .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
Stability is influenced by:
- pH : Degradation occurs in strongly acidic/basic conditions due to hydrolysis of the sulfonyl group. Neutral buffers (pH 4.6–7.4) are optimal .
- Temperature : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation .
- Light sensitivity : Amber glassware or opaque containers mitigate photodegradation of the hydroxylamine moiety .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar piperidinylidene derivatives?
Answer:
Yield discrepancies often arise from:
- Anion stability : Methoxycarbonyl anion equivalents may fail to react with imine intermediates, requiring alternative nucleophiles (e.g., Grignard reagents) .
- Byproduct formation : Side reactions (e.g., over-sulfonylation) can be minimized via stoichiometric control (1:1 molar ratio of sulfonyl chloride to piperidone) .
- Workup protocols : Optimized extraction (e.g., CHCl₃ for polar byproducts) and drying agents (MgSO₄ vs. Na₂SO₄) improve recovery .
Advanced: What advanced analytical strategies are recommended for metabolite profiling of this compound in biological systems?
Answer:
- High-resolution mass spectrometry (HRMS) : Coupled with liquid chromatography (LC) to detect metabolites like hydroxylated or sulfone-oxidized derivatives .
- Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vitro/in vivo .
- Fragmentation libraries : Match MS/MS spectra with synthetic standards (e.g., N-(2-hydroxyethyl)-N-methyl derivatives) for structural elucidation .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- Receptor binding assays : Screen against GPCR or kinase panels (e.g., thyroid hormone receptor antagonism observed in structurally similar piperidinylidene compounds) .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with sulfonyl-binding pockets in enzymes .
- CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. receptor-deficient cell lines .
Advanced: How should conflicting data on biological activity (e.g., agonist vs. antagonist effects) be addressed?
Answer:
- Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
- Assay conditions : Control for redox state (hydroxylamine’s susceptibility to oxidation) using antioxidants like ascorbic acid .
- Orthogonal assays : Confirm results using both biochemical (e.g., ELISA) and phenotypic (e.g., cell migration) readouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
